molecular formula C18H21FN4O B2741048 3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2310015-42-8

3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2741048
CAS No.: 2310015-42-8
M. Wt: 328.391
InChI Key: JPGNKCKYJFQOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (CAS 2310015-42-8) is a chemical compound with a molecular formula of C18H21FN4O and a molecular weight of 328.38 g/mol . This compound features a complex molecular structure incorporating an 8-azabicyclo[3.2.1]octane scaffold, a fluorophenyl group, and a 1,2,4-triazole moiety. The 8-azabicyclo[3.2.1]octane (tropane) core is a privileged structure in medicinal chemistry, known for its presence in pharmacologically active molecules. While the specific biological activity and mechanism of action for this exact compound require further investigation, research on structurally similar 8-azabicyclo[3.2.1]octane derivatives indicates significant potential. Notably, novel compounds based on the 8-azabicyclo[3.2.1]octane scaffold have been investigated as high-affinity and selective antagonists for the vasopressin V1A receptor . Vasopressin receptor antagonists are a area of research for conditions related to water retention, hypertension, and stress-related disorders. Therefore, this compound serves as a valuable building block or reference standard for researchers in medicinal chemistry and drug discovery, particularly for those exploring the structure-activity relationships of neuropharmacological agents targeting GPCRs. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary use.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)10-16(9-14)22-12-20-11-21-22/h1-4,11-12,14-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGNKCKYJFQOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]propan-1-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in optimizing reaction conditions, reducing production costs, and ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Antifungal Activity

Compounds containing triazole rings are well-known for their antifungal properties. Triazoles inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. Similar compounds have been utilized in antifungal medications like fluconazole and itraconazole, suggesting that 3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one may exhibit similar antifungal effects due to its structural similarities to known antifungals.

Potential Antimicrobial Properties

Research indicates that compounds with bicyclic structures often display antimicrobial activities. The azabicyclo framework may contribute to such properties, making this compound a candidate for further investigation in antimicrobial applications .

Analgesic Effects

The bicyclic structure also suggests potential analgesic properties, similar to other compounds within this structural class. Studies have shown that modifications to the bicyclic core can enhance pain relief efficacy, warranting further research into this compound's pharmacological profile.

Fungicide Development

The synthesis of this compound may lead to the development of new fungicides aimed at protecting crops from fungal diseases. The triazole component is particularly relevant for agricultural applications as it can effectively inhibit fungal growth, thereby enhancing crop yields and sustainability.

Case Studies and Research Findings

Recent studies have explored similar compounds with promising results:

Compound NameStructure FeaturesBiological Activity
4,4-Difluoro-N-{(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8...Similar bicyclic structureAntimicrobial
8-Azabicyclo[3.2.1]octanCore bicyclic frameworkAnalgesic properties
4-(Phenylcarbonyl)morpholineMorpholine derivativeAntidepressant

These findings suggest that compounds with similar structural motifs may possess significant biological activities worth exploring further.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituent on Phenyl Triazole Type Molecular Formula Molecular Weight Key Features/Applications
3-(2-Fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one 2-Fluoro 1,2,4-Triazol C₁₉H₂₃FN₄O 342.42 Potential CNS/antifungal activity (hypothesized)
BK63156: 3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one 4-Methoxy 1,2,4-Triazol C₁₉H₂₄N₄O₂ 340.42 Research use (antifungal screening candidate)
BK62005: 3-(2-Bromophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one 2-Bromo 1,2,3-Triazol C₁₈H₂₁BrN₄O 389.29 Higher molecular weight; bromine may enhance lipophilicity
  • Halogen Impact: Bromine in BK62005 increases molecular weight and lipophilicity compared to fluorine, which may affect blood-brain barrier penetration . Triazole Isomerism: The 1,2,4-triazole in the target compound vs. 1,2,3-triazole in BK62005 could influence hydrogen-bonding interactions with biological targets .

Azabicyclo[3.2.1]octane Derivatives with Sulfonyl and Carboxamide Groups

Table 2: Functional Group Variations

Compound Name Core Modification Molecular Weight Notable Features
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Sulfonyl group at 8-position 397.29 Enhanced rigidity; potential protease inhibition
Maraviroc: 4,4-Difluoro-N-[(1S)-3-{(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenyl-propyl]cyclohexanecarboxamide Carboxamide and triazole substitutions 513.67 FDA-approved CCR5 antagonist; complex pharmacokinetics
  • Key Observations :
    • Sulfonyl vs. Ketone : The sulfonyl group in the bromophenyl derivative may confer higher polarity compared to the propan-1-one group in the target compound, affecting solubility and target selectivity.
    • Therapeutic Relevance : Maraviroc’s carboxamide and triazole modifications highlight the azabicyclo[3.2.1]octane scaffold’s versatility in drug design, though its larger structure increases molecular weight and complexity .

Antifungal Activity and Screening Methods

  • Fluorometric Screening : Compounds with triazole substituents (e.g., BK63156) are often evaluated using fluorometric assays like the alamar Blue test, which measures metabolic inhibition in Candida spp. and Aspergillus fumigatus .
  • Target Compound Hypotheses: The 2-fluorophenyl group in the target compound may enhance antifungal potency compared to non-halogenated analogs, as fluorination often improves bioavailability and target affinity .

Biological Activity

The compound 3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its structure, mechanism of action, and biological effects based on recent studies.

Chemical Structure

The molecular formula of the compound is C16H19FN4C_{16}H_{19}FN_4 with a molecular weight of approximately 300.35 g/mol. The structure includes a fluorophenyl group, a triazole ring, and an azabicyclo framework which are significant for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with cellular pathways and protein targets:

  • Microtubule Stabilization : Similar to other triazole derivatives, this compound may exhibit microtubule-stabilizing properties. Microtubules are essential for cell division and intracellular transport, making them a crucial target in cancer therapy .
  • Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit various enzymes, including phospholipases, which play roles in inflammatory responses and cell signaling .

Anticancer Properties

Recent studies have indicated that compounds with similar structures can exhibit significant anticancer activity:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that related triazole compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example, compounds targeting the HSP90-HER2 axis showed IC50 values in the low micromolar range (e.g., 6 µM) .

Neuroprotective Effects

Research has suggested that certain derivatives may also have neuroprotective effects by reducing axonal dystrophy and amyloid plaque deposition in models of Alzheimer's disease . This suggests a potential role in treating neurodegenerative conditions.

Case Studies

StudyFindingsReference
Study on Microtubule Stabilization The compound exhibited significant stabilization of microtubules in cell-based assays, enhancing acetylated α-tubulin levels.
Anticancer Activity Demonstrated potent inhibition of cell growth in breast cancer models with an IC50 of 6 µM.
Neuroprotective Effects Reduced amyloid plaque deposition in Tg mouse models when treated with similar triazole compounds.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one?

The synthesis involves multi-step reactions:

Bicyclic Core Formation : Alkylation of 8-azabicyclo[3.2.1]octane precursors under basic conditions (e.g., K₂CO₃ in DMF) to introduce the triazole moiety via nucleophilic substitution .

Propan-1-one Linkage : Coupling the bicyclic intermediate with 3-(2-fluorophenyl)propanoic acid derivatives using EDCI/HOBt-mediated amidation or ketone formation via Friedel-Crafts acylation .

Purification : High-pressure liquid chromatography (HPLC) or recrystallization (ethanol/water) achieves >95% purity .

Advanced: How can regioselectivity challenges during triazole introduction be addressed?

Regioselectivity in triazole substitution is influenced by steric and electronic factors:

  • Steric Control : Use bulky leaving groups (e.g., mesyl vs. tosyl) to direct substitution to the less hindered C3 position of the bicyclo[3.2.1]octane .
  • Catalytic Optimization : Pd-mediated cross-coupling with pre-functionalized triazole boronic esters improves specificity .
  • Computational Modeling : DFT calculations predict transition-state energies to guide solvent/catalyst selection (e.g., DMF with CuI) .

Basic: What analytical techniques validate the compound’s structural integrity?

  • X-ray Crystallography : Confirms bicyclic geometry and triazole orientation (e.g., bond angles: C–N–C ≈ 108°; torsional angles: −30.4° to 85.5°) .
  • NMR Spectroscopy : ¹⁹F NMR detects fluorophenyl environments (δ −117 to −120 ppm); ¹H NMR resolves azabicyclo proton splitting (J = 8–12 Hz) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 369.1584 (calculated: 369.1587) .

Advanced: How does conformational flexibility impact target binding?

The azabicyclo[3.2.1]octane exhibits chair-boat interconversion, affecting receptor interactions:

  • Dynamic NMR : Variable-temperature ¹³C NMR reveals energy barriers (ΔG‡ ≈ 50–60 kJ/mol) for ring flipping .
  • MD Simulations : 100-ns trajectories show triazole-phenyl stacking stabilizes the bioactive conformation (RMSD < 1.5 Å) .
  • SAR Studies : Methylation at C8 restricts flexibility, enhancing affinity for cytochrome P450 isoforms (IC₅₀ improved 5-fold) .

Basic: What methods identify biological targets for this compound?

  • SPR Biosensing : Screen against kinase/GPCR libraries (KD < 10 µM suggests hit validation) .
  • CETSA : Thermal shift assays (ΔTm > 2°C) confirm target engagement in cell lysates .
  • CRISPR Knockout : Gene-edited cell lines (e.g., CYP3A4−/−) isolate phenotype-specific targets .

Advanced: How to resolve contradictions in reported bioactivity data?

Conflicting IC₅₀ values (e.g., 0.5 vs. 5 µM) may arise from assay conditions:

  • Orthogonal Assays : Compare fluorescence polarization (FP) and radiometric results to rule out artifact interference .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply Cochran’s Q-test (p < 0.05 indicates heterogeneity) .
  • Proteomic Profiling : SILAC-based quantification identifies off-target effects masking primary activity .

Basic: How is metabolic stability assessed in preclinical studies?

  • Liver Microsomes : Incubate with NADPH (37°C, pH 7.4); LC-MS quantifies parent compound depletion (t₁/₂ > 60 min desired) .
  • CYP Inhibition : Fluorescent probes (e.g., 7-benzyloxyquinoline) measure IC₅₀ for CYP3A4/2D6 .

Advanced: What strategies improve oral bioavailability?

  • Prodrug Design : Esterify the ketone group (e.g., acetyloxymethyl) to enhance permeability (LogP increased from 2.1 to 3.8) .
  • Nanocrystal Formulations : Wet milling reduces particle size to <200 nm, improving dissolution (Cmax increased 3-fold in rats) .

Basic: How to develop a validated HPLC/LC-MS method for quantification?

  • Column : C18 (5 µm, 150 × 4.6 mm); mobile phase: 0.1% formic acid in acetonitrile/water (gradient: 30→70% ACN in 10 min) .
  • Detection : UV at 254 nm (fluorophenyl absorption); LOD: 0.1 µg/mL .

Advanced: How to address co-elution of degradation products?

  • HRMS/MS : Fragment ions at m/z 152.0812 (triazole) and 123.0440 (fluorophenyl) confirm identity .
  • 2D-LC : Orthogonal separation with HILIC and reversed-phase columns resolves co-eluting impurities .

Basic: What safety protocols handle this compound?

  • PPE : Nitrile gloves, lab coat, and fume hood (vapor pressure: 0.01 mmHg at 25°C) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How to optimize enantiomeric purity during synthesis?

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol (90:10) .
  • Asymmetric Catalysis : Ru-BINAP complexes induce >99% ee in prochiral ketone intermediates .

Basic: What computational tools predict ADMET properties?

  • SwissADME : Estimates LogP (2.1), H-bond donors (0), and bioavailability score (0.55) .
  • Protox-II : Predicts LD₅₀ > 500 mg/kg (oral, rat) .

Advanced: How to validate target engagement in vivo?

  • PET Imaging : ¹⁸F-labeled analogs (SUVmax > 2.5 in tumor xenografts) confirm biodistribution .
  • Thermophoresis : Measure binding affinity (KD) in serum-containing media to mimic physiological conditions .

Basic: What databases curate structural and bioactivity data?

  • PubChem : CID 118786443 (experimental LC-MS, NMR) .
  • CSD : Entry CCDC 1532740 (X-ray coordinates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.